Iodofenphos: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
Iodofenphos: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iodofenphos is an organophosphate insecticide and acaricide known for its efficacy against a range of public health and agricultural pests. As an inhibitor of acetylcholinesterase, its mechanism of action is well-characterized, leading to neurotoxicity in target organisms. This technical guide provides an in-depth overview of the chemical structure, physicochemical and toxicological properties, environmental fate, and relevant experimental methodologies of Iodofenphos. All quantitative data are summarized in structured tables for ease of reference. Furthermore, this guide includes a diagrammatic representation of its primary signaling pathway and outlines key experimental workflows.
Chemical Structure and Identification
Iodofenphos, chemically known as O-(2,5-dichloro-4-iodophenyl) O,O-dimethyl phosphorothioate, is an organothiophosphate compound.[1][2] Its structure is characterized by a dichlorinated and iodinated phenyl group attached to a dimethyl phosphorothioate moiety.
Table 1: Chemical Identification of Iodofenphos
| Identifier | Value |
| IUPAC Name | (2,5-dichloro-4-iodophenoxy)-dimethoxy-sulfanylidene-λ⁵-phosphane[1] |
| CAS Number | 18181-70-9[1] |
| Molecular Formula | C₈H₈Cl₂IO₃PS[1] |
| Molecular Weight | 413.00 g/mol |
| SMILES | COP(=S)(OC)OC1=CC(=C(C=C1Cl)I)Cl |
| InChI | InChI=1S/C8H8Cl2IO3PS/c1-12-15(16,13-2)14-8-4-5(9)7(11)3-6(8)10/h3-4H,1-2H3 |
| Synonyms | Jodfenphos, Alfacron, Nuvanol N, C 9491 |
Physicochemical Properties
The physical and chemical characteristics of Iodofenphos influence its environmental behavior and biological availability. It is a white crystalline solid with a mild odor. Its low water solubility and high octanol-water partition coefficient indicate a potential for bioaccumulation.
Table 2: Physicochemical Properties of Iodofenphos
| Property | Value |
| Melting Point | 72-73 °C |
| Boiling Point | 30.1 °C |
| Water Solubility | <2 mg/L at 20 °C |
| Solubility in Organic Solvents (at 20 °C) | Acetone: 450 g/L, Toluene: 450 g/L, Dichloromethane: 810 g/L, Methanol: 30 g/L, Octan-1-ol: 30 g/L |
| Vapor Pressure | 8.25 x 10⁻⁷ mm Hg at 20 °C |
| Octanol-Water Partition Coefficient (log Kow) | 5.51 |
Toxicological Profile
The primary mechanism of toxicity for Iodofenphos is the inhibition of the enzyme acetylcholinesterase (AChE), which is crucial for the proper functioning of the nervous system. Inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of cholinergic receptors and subsequent neurotoxic effects.
Table 3: Acute Toxicity of Iodofenphos
| Species | Route of Administration | LD50 / LC50 |
| Rat | Oral | 2330 mg/kg |
| Mouse | Oral | 3000 mg/kg |
| Rat | Dermal | >2000 mg/kg |
| Rat | Inhalation (6 hours) | >246 mg/m³ |
Environmental Fate and Metabolism
Iodofenphos is subject to degradation in the environment through various pathways, including photolysis and microbial degradation. In soil and water, the primary degradation product is 2,5-dichloro-4-iodophenol, formed by the cleavage of the P-O-aryl linkage.
Under illuminated conditions, the half-life of Iodofenphos in rainwater is approximately 0.4 days, while in non-illuminated rainwater, it extends to 1.9 days. In soil, the half-life is about 70.5 days with illumination and 85.1 days in the dark.
Metabolism studies in rats have shown that over 80% of an administered dose is eliminated in the urine within 24 hours. Identified metabolites in rat urine include iodofenoxon, desmethyl iodofenoxon, mono- and di-methyl phosphoric acid, phosphoric acid, and dimethyl phosphorothioic acid. In goats, 4-iodophenol has been detected as a urinary metabolite. When injected into tomato plants, the oxygen analog of Iodofenphos, iodofenoxon, has been detected in the leaves.
Experimental Protocols
Synthesis of Iodofenphos
A general method for the synthesis of Iodofenphos involves the targeted esterification of 2,5-dichloro-4-iodophenol sodium salt with O,O-dimethylthiophosphoryl chloride.
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Reaction: The reaction is typically carried out in an organic solvent such as dichloromethane or benzene.
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Conditions: The reaction mixture is maintained under controlled temperature and stirring.
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Purification: Following the reaction, the product is purified through a series of steps including filtration, solvent extraction, and crystallization to yield Iodofenphos.
Analytical Methods for Determination
The determination of Iodofenphos residues in various matrices is commonly performed using gas chromatography (GC).
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Sample Preparation: A common procedure for soil and water samples involves extraction with an organic solvent like acetone or acetonitrile, followed by a clean-up step using techniques such as solid-phase extraction (SPE) with silica gel or Florisil.
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Gas Chromatography (GC): The extract is then analyzed by GC.
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Detectors: A flame photometric detector (FPD) or a nitrogen-phosphorus detector (NPD) are often used for their sensitivity and selectivity towards phosphorus-containing compounds. Mass spectrometry (MS) can also be coupled with GC for definitive identification and quantification.
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Columns: Capillary columns, such as those with a 5% phenyl polysiloxane phase, are suitable for separating Iodofenphos from other components in the sample.
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In Vitro Acetylcholinesterase Inhibition Assay
The inhibitory potential of Iodofenphos on acetylcholinesterase can be assessed using an in vitro colorimetric assay based on the Ellman method.
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Principle: The assay measures the activity of AChE by monitoring the production of thiocholine from the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm.
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Procedure:
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Prepare solutions of AChE, the test compound (Iodofenphos) at various concentrations, the substrate (acetylthiocholine iodide), and DTNB in a suitable buffer (e.g., phosphate buffer, pH 8.0).
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In a 96-well plate, pre-incubate the enzyme with the inhibitor (Iodofenphos) for a specific period.
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Initiate the reaction by adding the substrate and DTNB.
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Monitor the increase in absorbance at 412 nm over time using a microplate reader.
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The rate of the reaction is proportional to the enzyme activity. The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.
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Signaling Pathway and Experimental Workflow
The primary mode of action of Iodofenphos is the inhibition of acetylcholinesterase, leading to the accumulation of acetylcholine in the synaptic cleft and subsequent overstimulation of cholinergic receptors.
Caption: Inhibition of Acetylcholinesterase by Iodofenphos.
The following diagram illustrates a general workflow for the analysis of Iodofenphos residues in environmental samples.
